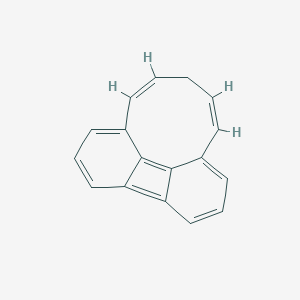

3H-Cyclonona(def)biphenylene

Description

Contextualization within Polycyclic Aromatic and Non-Aromatic Systems

3H-Cyclonona(def)biphenylene is a polycyclic hydrocarbon, a class of organic compounds defined by their structure of multiple fused rings. ontosight.ai It is specifically classified as a cyclophane, featuring a large nine-membered cyclononatetraene ring attached to a biphenylene (B1199973) unit. ontosight.ai

The significance of this compound arises from its position at the crossroads of several key electronic concepts. The biphenylene core is a fascinating entity in itself, comprising two benzene (B151609) rings fused to a central four-membered ring. This arrangement forces the molecule into a planar structure where the stabilizing aromaticity of the six-membered rings is juxtaposed with the destabilizing antiaromatic character of the 4π-electron central ring.

The addition of the nine-membered ring to this strained system introduces further complexity. In its neutral state, this compound does not fit neatly into the categories of aromatic or antiaromatic. Instead, it was identified as a rare example of a neutral homoantiaromatic compound. acs.orgnih.gov Homoantiaromaticity is a concept where a formally interrupted cyclic π-system still exhibits antiaromatic character due to through-space interaction between p-orbitals. Conversely, upon deprotonation, the resulting 3H-cyclonona[def]biphenylenyl anion becomes a fully delocalized, planar, and aromatic system. researchgate.net This dramatic switch in electronic character upon a simple chemical transformation makes the molecule a powerful subject for study.

Historical Development of Research on this compound

The seminal research that introduced this compound to the scientific community was published in 1986. A collaborative team of researchers, including Charles F. Wilcox, Jr., David A. Blain, Jon Clardy, Gregory Van Duyne, Rolf Gleiter, and Mirjana Eckert-Maksic, detailed the synthesis and characterization of the molecule in the Journal of the American Chemical Society. acs.orgacs.org Their paper, titled "3H-Cyclonona[def]biphenylene. An example of neutral homoantiaromaticity," established the compound's unique electronic nature. nih.govuni-heidelberg.deuni-heidelberg.de

The synthesis was achieved via a bis-Wittig reaction, a complex multi-step process appropriate for constructing such a unique and strained ring system. acs.org The characterization involved a combination of X-ray crystallography, photoelectron spectroscopy, and detailed NMR spectral analysis. acs.org The X-ray structure revealed a bent conformation where the geometry was conducive to the through-space interactions required for homoconjugation. acs.org

In the same year, Wilcox and Blain published a related paper in Tetrahedron focusing on the properties and chemistry of the corresponding anion, formed by deprotonating the parent molecule. researchgate.net This work demonstrated the anion's pronounced aromaticity, providing a crucial point of comparison to the neutral molecule's homoantiaromaticity. researchgate.net

Fundamental Importance of this compound in Theoretical and Synthetic Organic Chemistry

The fundamental importance of this compound lies in its role as a model system for testing and refining theories of chemical bonding, particularly those related to aromaticity.

In theoretical chemistry , the compound provides a tangible example of the subtle and often non-intuitive rules governing π-electron systems. The key findings from the 1986 study demonstrated significant neutral homoantiaromaticity through three main lines of evidence: acs.org

Photoelectron Spectroscopy: The spectrum indicated homoconjugation, a through-space electronic interaction between non-bonded p-orbitals. acs.org

UV/Visible Spectroscopy: The spectrum showed a distinct red shift compared to a reference compound, which was attributed to the homoantiaromatic effect. acs.org

¹H NMR Spectroscopy: The proton NMR spectrum was complex, but its detailed analysis provided the most compelling evidence. A large downfield shift of the endo proton at the C-3 position was observed, which is qualitatively consistent with the deshielding effect of a paratropic (antiaromatic) ring current. acs.org Quantitative analysis suggested that the observed chemical shifts arose from a combination of local anisotropy and a homoantiaromatic ring current. acs.org

In stark contrast, the 3H-cyclonona[def]biphenylenyl anion exhibits classic aromatic characteristics. Its internal proton shows a dramatic upfield shift in the ¹H NMR spectrum, indicative of a strong diamagnetic (aromatic) ring current. researchgate.net This clear dichotomy between the neutral molecule and its anion makes the system an exceptional case study for understanding the energetic and magnetic criteria of aromaticity and antiaromaticity.

In synthetic organic chemistry , the molecule represents a significant challenge, requiring advanced techniques to construct its complex and strained architecture. acs.org Furthermore, its reactivity, particularly the acidity of the C-3 protons that allows for the formation of the stable aromatic anion, provides a useful platform for studying the generation and quenching of carbanionic species in unique electronic environments. researchgate.net

Research Data

The distinct electronic properties of this compound and its corresponding anion are best illustrated by spectroscopic and computational data.

Table 1: Properties of the Aromatic 3H-cyclonona[def]biphenylenyl Anion This table presents experimental and calculated data for the anion, highlighting its aromatic character.

| Property | Value/Observation | Significance | Source |

| Generation | Deprotonation with n-butyllithium | Demonstrates the acidity of the parent compound. | researchgate.net |

| ¹H NMR Chemical Shift (Interior H) | -2.79 ppm | The strong upfield shift indicates a large diamagnetic ring current, a hallmark of aromaticity. | researchgate.net |

| Calculated Ring Current | +0.96 (relative to Benzene = +1.00) | Quantifies the strong diatropic (aromatic) ring current. | researchgate.net |

| Electronic State | Fully delocalized | The negative charge is spread across the π-system, leading to stabilization. | researchgate.net |

Table 2: Key Research Findings for Neutral this compound This table summarizes the key experimental findings from the original 1986 JACS paper that establish the compound's homoantiaromaticity.

| Evidence Type | Key Finding | Interpretation | Source |

| X-Ray Crystallography | Bent structure with close proximity of C-2 and C-4 double bonds. | The geometry allows for significant through-space orbital overlap (homoconjugation). | acs.org |

| Photoelectron Spectroscopy | Indication of homoconjugation. | Direct observation of the electronic interaction between non-bonded π systems. | acs.org |

| ¹H NMR Spectroscopy | The endo proton at C-3 resonates 2.2 ppm downfield of the exo proton. | Qualitatively consistent with a paratropic (antiaromatic) ring current. | acs.org |

| Theoretical Modeling (PPP) | UV/Vis spectrum explained by a 9-nm homoconjugative red shift. | Calculations support that the observed spectrum is due to homoantiaromatic effects. | acs.org |

Properties

CAS No. |

104642-21-9 |

|---|---|

Molecular Formula |

C17H12 |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

(8Z,11Z)-tetracyclo[11.4.0.02,7.03,17]heptadeca-1,3(17),4,6,8,11,13,15-octaene |

InChI |

InChI=1S/C17H12/c1-2-6-12-8-4-10-14-15-11-5-9-13(7-3-1)17(15)16(12)14/h2-11H,1H2/b6-2-,7-3- |

InChI Key |

FNQKRQMQQQHBTE-PORYWJCVSA-N |

SMILES |

C1C=CC2=CC=CC3=C4C=CC=C(C4=C23)C=C1 |

Isomeric SMILES |

C/1/C=C\C2=CC=CC3=C4C(=C23)C(=CC=C4)/C=C1 |

Canonical SMILES |

C1C=CC2=CC=CC3=C4C=CC=C(C4=C23)C=C1 |

Synonyms |

3H-Cyclonona(def)biphenylene |

Origin of Product |

United States |

Synthetic Methodologies for 3h Cyclonona Def Biphenylene and Its Derivatives

Strategies for the Construction of the 3H-Cyclonona(def)biphenylene Core

The principal and most direct synthetic work on this compound has centered on a deprotonation and subsequent functionalization strategy. This approach leverages the specific acidity of a proton on the nine-membered ring to generate a key anionic intermediate.

A key method for the synthesis of the this compound core involves a deprotonation step. researchgate.net The starting material, 3H-Cyclonona[def]biphenylene, can be treated with a strong base, such as n-butyllithium, to remove a proton. researchgate.netresearchgate.net This process results in the formation of the corresponding mono-anion, the 3H-cyclonona[def]biphenylenyl anion. researchgate.net

This anion is a noteworthy chemical species as it is described as fully delocalized and aromatic. researchgate.netresearchgate.net Evidence for this aromaticity comes from ¹H NMR spectroscopy, which shows the interior proton signal at a significant downfield shift (-2.79 ppm). researchgate.netresearchgate.net This shift is attributed to the proton being situated within a strong diamagnetic ring current, a hallmark of aromatic systems. researchgate.net

The generation of the stable 3H-cyclonona[def]biphenylenyl anion opens a pathway for the functionalization of the core structure. This is achieved through electrophilic quenching reactions. researchgate.net Once the anion is formed, it can react with a range of electrophiles to introduce new substituents onto the molecule. researchgate.netresearchgate.net This reaction provides a direct method for creating derivatives of the parent compound, with the electrophile adding to the nine-membered ring. researchgate.net

Table 1: Representative Electrophilic Quenching Reactions This table is a representation of the types of reactions described in the literature. Specific yields and conditions would be dependent on the exact electrophile used.

| Anion Precursor | Reagent | Product Type | Reference |

| 3H-cyclonona[def]biphenylenyl anion | General Electrophile (E+) | Functionalized this compound | researchgate.net |

| 3H-cyclonona[def]biphenylenyl anion | D₂O (Deuterium Oxide) | Deuterated this compound | archive.org |

| 3H-cyclonona[def]biphenylenyl anion | Alkyl Halides (R-X) | Alkylated this compound | researchgate.net |

| 3H-cyclonona[def]biphenylenyl anion | Carbonyls (e.g., Aldehydes, Ketones) | Hydroxyalkylated this compound | researchgate.net |

Exploration of Alternative Synthetic Routes for Biphenylene (B1199973) Scaffolds

While the deprotonation route is specific to functionalizing the pre-existing this compound, other methods focus on constructing the fundamental biphenylene unit, which is the cornerstone of the target molecule. An alternative synthesis for 3H-Cyclonona[def]biphenylene itself has been reported via a bis-Wittig reaction. researchgate.net

More broadly, the synthesis of the biphenylene scaffold has been approached through numerous classical and modern organic reactions. beilstein-journals.org These methods are crucial for generating the strained four-membered ring fused to two benzene (B151609) rings. researchgate.net Prominent strategies include the copper-mediated Ullmann reaction of 2,2'-diiodobiphenyl (B1330377) and the cyclodimerization of benzyne. researchgate.net Modern cross-coupling reactions have also been extensively employed. rsc.org

Table 2: Selected Synthetic Routes for Biphenylene Scaffolds

| Reaction Name | Description | Typical Reagents/Catalysts | Reference |

| Wurtz–Fittig Reaction | Reductive coupling of two aryl halides. | Sodium metal | rsc.org |

| Ullmann Reaction | Copper-catalyzed coupling of aryl halides. | Copper, high temperatures | researchgate.netrsc.org |

| Suzuki–Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. | Pd catalyst, base, boronic acid/ester | rsc.org |

| Negishi Coupling | Nickel- or palladium-catalyzed coupling of an organozinc compound with an organohalide. | Ni or Pd catalyst, organozinc reagent | rsc.org |

| Stille Coupling | Palladium-catalyzed coupling of an organotin compound with an organohalide. | Pd catalyst, organostannane | rsc.org |

| Cobalt-Catalyzed Cycloaddition | Cycloaddition of an o-dialkynylbenzene with an alkyne. | Cobalt complex | researchgate.net |

These varied methodologies provide a toolbox for chemists to construct substituted biphenylene precursors, which could then potentially be elaborated into more complex structures like this compound. rsc.orgresearchgate.net

Challenges and Limitations in this compound Synthesis

The synthesis of this compound is not without significant obstacles. The molecule's structure is inherently complex, involving a strained, antiaromatic cyclobutadiene-like central ring within the biphenylene unit fused to a large nine-membered ring. ontosight.airesearchgate.net This complexity demands multi-step reaction sequences. ontosight.ai

A primary challenge lies in managing the strain of the biphenylene core. The bond dissociation energy of the C-C bond in the central four-membered ring is considerably lower than that of a typical C-C bond, making it susceptible to cleavage by various reagents. researchgate.net Furthermore, the synthesis of polycyclic conjugated compounds is often plagued by issues of low yield and the instability of starting materials or intermediates. beilstein-journals.org

The electronic properties of this compound, which has been investigated as a potential example of neutral homoantiaromaticity, add another layer of difficulty. researchgate.netuni-heidelberg.de The delicate balance of aromaticity and antiaromaticity within the molecule can influence its reactivity and stability, making its synthesis and handling challenging. beilstein-journals.org The construction of the fused, all-carbon framework represents a significant challenge in modern organic synthesis. acs.org

Electronic Structure and Aromaticity/antiaromaticity of 3h Cyclonona Def Biphenylene

Classification of 3H-Cyclonona(def)biphenylene Aromaticity

The classification of aromaticity in this compound moves beyond simple Hückel's rule for monocyclic systems, requiring the consideration of more complex electronic interactions inherent in polycyclic and non-classical conjugated systems.

This compound is a notable example of a neutral homoantiaromatic hydrocarbon. acs.orgacs.orgnih.gov This classification arises because the molecule contains a formally interrupted cyclic array of 12 π-electrons (a 4n system, where n=3) within the nine-membered ring, which can still engage in through-space interaction. The synthesis of this compound was achieved through a bis-Wittig reaction, and its structure was confirmed by a full analysis of its complex NMR spectrum. acs.org The combination of spectroscopic and magnetic properties points to a significant degree of neutral homoantiaromaticity. acs.org

The concept of homoantiaromaticity implies π-electron delocalization that leads to destabilization, a counterpart to the stabilization seen in homoaromatic systems. While one might expect numerous examples of homoantiaromaticity due to this inherent instability, clear-cut cases are rare. acs.org This is often because the combined electronic and steric instabilities can lead to molecular distortions or rearrangements that destroy the specific geometry required for the through-space interaction. acs.org The rigid framework of the biphenylene (B1199973) unit in this compound helps to maintain the necessary configuration for this phenomenon to be observed. acs.org

Homoantiaromaticity is an extension of the concept of antiaromaticity, which applies to planar, cyclic, conjugated molecules with 4n π-electrons. beilstein-journals.org While aromaticity (4n+2 π-electrons) leads to thermodynamic stabilization, delocalization of 4n π-electrons leads to destabilization. Homoaromaticity and homoantiaromaticity describe systems where a single sp³-hybridized center (or a similar insulating group) formally interrupts a continuous loop of p-orbitals. If the through-space interaction of the p-orbitals across this gap is sufficient, the system can still exhibit aromatic (homoaromatic) or antiaromatic (homoantiaromatic) character.

Manifestations of Electronic Delocalization in this compound

The theoretical homoantiaromatic character of this compound is supported by tangible spectroscopic evidence related to its electronic delocalization.

A key indicator of aromaticity or antiaromaticity is the nature of the ring current induced by an external magnetic field. Aromatic systems sustain a diamagnetic ring current, which creates an internal magnetic field that opposes the external field inside the ring and reinforces it outside. Antiaromatic systems sustain a paramagnetic ring current, which has the opposite effect.

In biphenylene, NMR evidence points to diminished benzenoid (diamagnetic) ring currents and a possible paramagnetic ring current in the central four-membered ring. wikipedia.org For this compound, its characterization as homoantiaromatic suggests the presence of a net paramagnetic ring current associated with the 12-π-electron perimeter. acs.org This is consistent with observations in related systems where antiaromatic character is linked to paratropic properties. acs.org

A compelling comparison is found in the anion of this compound, formed by deprotonation. researchgate.net This anion is a fully delocalized, aromatic species with a large diamagnetic ring current, demonstrating a clear shift in electronic character upon the addition of two electrons to the π-system. researchgate.net

The ¹H NMR spectrum provides direct evidence of the electronic environment of the protons in a molecule. The chemical shifts are highly sensitive to the shielding and deshielding effects caused by local electron density and induced ring currents. In aromatic systems like benzene (B151609), the diamagnetic ring current strongly deshields the outer protons, shifting their resonance downfield (6.5–8.5 ppm). libretexts.org Conversely, a paramagnetic ring current would shield outer protons and deshield inner protons.

The table below presents typical ¹H NMR chemical shift ranges for protons in different electronic environments, providing context for interpreting the spectra of complex polycyclic systems.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Aliphatic C-H | 0.9 - 1.8 |

| Aliphatic C-H adjacent to C=C | 1.6 - 2.6 |

| Vinylic C=C-H | 4.5 - 6.5 |

| Aromatic C-H (Benzene) | 7.26 |

| Aromatic C-H (General) | 6.5 - 8.5 |

| Aldehydic C-H | 9.0 - 10.0 |

| Data sourced from general ¹H NMR correlation tables. libretexts.orgmsu.edu |

Comparative Studies of Aromaticity with Related Biphenylenes

The electronic properties of this compound can be better understood by comparing it to other polycyclic hydrocarbons containing the biphenylene nucleus. The aromaticity of biphenylene derivatives is highly sensitive to the structure of the fused rings. beilstein-journals.orgwikipedia.org

Biphenylene itself has a complex electronic structure, with aromatic character in the six-membered rings and antiaromatic character in the central four-membered ring. researchgate.netrsc.org Fusing additional rings alters this balance. For instance, cycloocta[def]biphenylene (B14682592), which has an eight-membered ring, exhibits a mixture of olefinic, aromatic, and antiaromatic properties. acs.org The study of such molecules has shown that criteria for aromaticity should include magnetic and spectroscopic data, not just stability or bond lengths. acs.org

The comparison between this compound (with a nine-membered ring) and cycloocta[def]biphenylene (with an eight-membered ring) is particularly instructive. Both are constrained systems built upon a biphenylene core, but the difference in the size of the large ring, and thus the number of π-electrons in the periphery, leads to different classifications of aromaticity. The investigation of such series helps to refine the understanding of how π-electron delocalization operates in complex, fused-ring systems. acs.org

| Compound | Key Structural Feature | Aromatic/Antiaromatic Character |

| Biphenylene | Two benzene rings fused to a central cyclobutadiene (B73232) ring | Aromatic 6-membered rings, antiaromatic 4-membered ring. researchgate.netwikipedia.org |

| Cycloocta[def]biphenylene | Biphenylene fused to an 8-membered ring | Exhibits a mixture of olefinic, aromatic, and antiaromatic properties. acs.org |

| This compound | Biphenylene fused to a 9-membered ring | Classified as a neutral homoantiaromatic system. acs.orgacs.orgnih.gov |

| This compound Anion | Anionic form of the title compound | Fully delocalized and aromatic. researchgate.net |

Biphenylene as a Model for Antiaromaticity

Biphenylene is a foundational structure for understanding the electronic properties of this compound. It is a polycyclic hydrocarbon composed of two benzene rings fused to a central four-membered ring, creating a 6-4-6 ring system. wikipedia.orgbeilstein-journals.org This planar molecule is a classic and widely studied example of a stable compound that exhibits antiaromatic character due to its central 4n π-electron (cyclobutadiene) ring. wikipedia.orgrsc.orgwikipedia.org The presence of this antiaromatic core significantly influences the electronic structure and reactivity of the entire molecule. wikipedia.org

The antiaromaticity of the central ring in biphenylene is somewhat mitigated by a degree of bond fixation in the peripheral benzene rings, resembling Kekulé-type structures. rsc.org Despite being antiaromatic, biphenylene is more stable than many other antiaromatic compounds. beilstein-journals.org Computational studies have shown that the degree of antiaromatic (paratropic) current density in the four-membered ring can vary significantly depending on the modes of annulation. beilstein-journals.org The incorporation of the biphenylene unit into larger polycyclic systems is a strategy used to limit electron delocalization through the antiaromatic four-membered ring, thereby influencing the stability and electronic properties of the resulting molecule. beilstein-journals.org

The electronic structure of biphenylene has been investigated using various spectroscopic and theoretical methods. These studies reveal the effects of electron localization on its electronic states. diva-portal.org The table below presents data from quantum chemical calculations on a biphenylene-based diarylethene molecular switch, illustrating how the (anti)aromatic character of each ring can be modulated. The Nucleus-Independent Chemical Shift (NICS) is a computational method used to quantify aromaticity, where negative values indicate aromaticity and positive values suggest antiaromaticity. wikipedia.orgnih.gov

| Ring | Form | NICSzz (ppm) | HOMA | SA | Characterization |

|---|---|---|---|---|---|

| Ring A (Six-membered) | Open (1o) | -8.7 | 0.76 | 0.0013 | Weakly Aromatic |

| Closed (1c) | -2.1 | -0.32 | 0.0065 | Nonaromatic | |

| Ring B (Four-membered) | Open (1o) | +7.3 | -0.85 | 0.0062 | Antiaromatic |

| Closed (1c) | -3.3 | -0.60 | 0.0024 | Nonaromatic (Relief of Antiaromaticity) | |

| Ring C (Six-membered) | Open (1o) | -11.0 | 0.87 | 0.0006 | Weakly Aromatic |

| Closed (1c) | -17.3 | - | - | Aromatic |

Comparative Electronic Structure of Cycloocta[def]biphenylene Analogues

To further understand the electronic properties of this compound, it is instructive to compare it with its close analogue, cycloocta[def]biphenylene. This compound features a central cyclooctatetraene (B1213319) (COT) ring fused to a biphenylene unit. mdpi.com Cyclooctatetraene itself is a classic example of a nonaromatic polyene, adopting a non-planar, tub-shaped geometry to avoid the destabilization associated with an 8π antiaromatic system. wikipedia.orgmdpi.com

In cycloocta[def]biphenylene, the fusion of the rigid, planar biphenylene forces the eight-membered COT ring into a nearly planar, though considerably deformed, conformation. mdpi.com This enforced planarity induces some antiaromatic character in the COT ring. However, the antiaromaticity is not as pronounced as what would be expected for a hypothetical, perfectly planar COT. mdpi.com This reduction in antiaromaticity is attributed to the deformation of the eight-membered ring and the electronic influence of the fused aromatic benzene rings of the biphenylene moiety. mdpi.com Experimental evidence from 1H NMR spectroscopy shows an upfield shift of the olefinic protons in cycloocta[def]biphenylene compared to non-planar analogues, which is indicative of a paratropic ring current, but the effect is considered small. mdpi.com

Theoretical calculations, such as Nucleus-Independent Chemical Shift (NICS), provide further insight into the electronic character of these systems. A positive NICS value for the center of a ring is indicative of antiaromaticity. wikipedia.org The table below compares the calculated properties of cycloocta[def]biphenylene with its fluorene (B118485) analogue.

| Compound | Central Ring Planarity | NICS(0) of COT Ring (ppm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Cycloocta[def]biphenylene | Almost planar, but deformed | +4.9 | 2.53 |

| Cycloocta[def]fluorene | Non-planar | +1.8 | 2.52 |

Reactivity Profiles and Mechanistic Investigations of 3h Cyclonona Def Biphenylene

Anion Formation of 3H-Cyclonona(def)biphenylene

The generation of the 3H-cyclonona(def)biphenylenyl anion is a key step in exploring its chemical behavior. This process involves the removal of a proton to form a charged, aromatic species.

Generation via Strong Base Deprotonation.researchgate.net

The 3H-cyclonona(def)biphenylenyl anion is efficiently generated through deprotonation using a strong base. researchgate.net Specifically, the reaction of this compound with n-butyllithium leads to the formation of the corresponding monoanion. researchgate.net This reaction underscores the acidity of the proton at the 3-position, which is readily abstracted by the organolithium reagent.

Stability and Electronic Characteristics of the 3H-Cyclonona(def)biphenylenyl Anion.researchgate.net

The resulting 3H-cyclonona(def)biphenylenyl anion exhibits significant stability due to its aromatic character. researchgate.net Spectroscopic analysis, particularly ¹H NMR, reveals that the anion is fully delocalized. researchgate.net A striking feature of its electronic structure is the pronounced upfield shift of the interior proton, which resonates at -2.79 ppm in the ¹H NMR spectrum. researchgate.net This significant shielding is attributed to the proton's position within the diatropic ring current of the aromatic system. The magnitude of this diamagnetic ring current has been calculated to be +0.96, a value comparable to that of benzene (B151609) (+1.00), further confirming the aromatic nature of the anion. researchgate.net

Reactivity of the Anionic 3H-Cyclonona(def)biphenylenyl Species

Once formed, the 3H-cyclonona(def)biphenylenyl anion serves as a potent nucleophile, readily engaging in reactions with various electrophiles.

Reaction Pathways with Electrophiles.researchgate.net

The anionic species has been shown to react with a range of electrophiles, leading to the formation of substituted derivatives. researchgate.net Quenching the 3H-cyclonona(def)biphenylenyl anion with different electrophilic reagents results in the introduction of the electrophile at the 3-position of the ring system. researchgate.net This reactivity highlights the nucleophilic character of the anion and provides a synthetic route to functionalized this compound derivatives.

Nucleophilic Reactivity Considerations

The nucleophilic nature of the 3H-cyclonona(def)biphenylenyl anion is a central aspect of its reactivity. The delocalization of the negative charge across the cyclic system influences its reactivity profile. While specific quantitative studies on its nucleophilicity are not extensively detailed in the primary literature, its observed reactions with various electrophiles confirm its capacity to act as an effective electron-pair donor.

Mechanistic Studies of Challenging Reactions

Attempts to generate the anion of a substituted derivative, 3-roethyl-3-cyclonona[]-biphenylene, proved unsuccessful. researchgate.net This was predicted based on both steric and electronic factors that would render the corresponding anion less stable than the unsubstituted 3H-cyclonona(def)biphenylenyl anion. researchgate.net Instead of deprotonation, the addition of n-butyllithium to the π-system occurred, forming a stabilized benzylic anion. researchgate.net This alternative reaction pathway was confirmed by quenching the intermediate with deuterated methanol (B129727) (methanol-d), which resulted in the formation of a deuterated product. researchgate.net This outcome illustrates the nuanced reactivity of the system, where subtle changes in the substrate can lead to different mechanistic pathways.

General Reactivity Trends in Biphenylene-Containing Compounds

Biphenylene (B1199973) and its derivatives exhibit unique reactivity patterns governed by the fusion of two aromatic benzene rings to a central, antiaromatic cyclobutadiene (B73232) ring. researchgate.netnih.gov This structural motif imparts significant strain and unusual electronic properties to the molecule. researchgate.net

A key feature of biphenylene's reactivity is the susceptibility of the C-C σ-bonds in the central four-membered ring to cleavage. researchgate.netclasit.org The bond dissociation energy of these bonds is considerably lower than that of a C-C bond in biphenyl, making them targets for oxidative addition by various organometallic species. researchgate.net Transition metals such as rhodium, cobalt, platinum, iridium, and gold have been shown to insert into the biphenylene C-C bond, generating metallacycle intermediates that can be used in a variety of synthetic transformations, including dimerizations and cycloadditions. researchgate.netnih.govclasit.org This reactivity makes biphenylene a valuable building block for the synthesis of more complex polycyclic aromatic systems. nih.gov

Despite the strain and antiaromatic character of the central ring, the benzene rings of biphenylene largely retain their aromatic character and undergo electrophilic substitution reactions. ekb.egrsc.org These reactions, such as acylation, formylation, halogenation, and nitration, typically occur at the 2-position (the β-position). ekb.eg The position of a second substitution is influenced by the electronic properties of the first substituent. ekb.eg For instance, a deactivating, meta-directing group at the 2-position will direct a second incoming substituent to the 6-position. ekb.eg

Computational and Quantum Chemical Investigations of 3h Cyclonona Def Biphenylene

Ab Initio Molecular Orbital Studies

Early computational work on 3H-Cyclonona(def)biphenylene laid the groundwork for understanding its electronic structure and reactivity. Foundational ab initio molecular orbital calculations were pivotal in revealing the nuanced electronic nature of this polycyclic hydrocarbon.

Initial theoretical investigations into the conformational landscape of this compound were conducted using molecular mechanics calculations. These studies were crucial in predicting the most stable conformations of the molecule. The seminal 1986 study by Wilcox et al. employed such methods to explore the potential energy surface of the molecule. acs.orgresearchgate.net Their calculations, which were essential for interpreting experimental data, suggested a specific, non-planar conformation for the nine-membered ring.

Further details on the energetic landscape, including the relative energies of different conformations and the barriers to conformational interconversion, were provided in these early computational analyses. These findings were instrumental in building a comprehensive picture of the molecule's dynamic behavior.

Ab initio molecular orbital calculations were central to characterizing the electronic distribution within this compound. The foundational research by Wilcox, Gleiter, and their collaborators provided a detailed description of the molecular orbitals, which was essential for explaining the compound's unusual properties. acs.orgethz.ch These studies elucidated the interactions between the biphenylene (B1199973) unit and the cyclononatetraene moiety. The analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), was particularly insightful for understanding its reactivity and spectral characteristics.

Density Functional Theory (DFT) Applications

More recent computational studies have often employed Density Functional Theory (DFT) to provide a more detailed and accurate description of the geometric and electronic properties of complex molecules. While specific DFT studies focused solely on this compound are not extensively detailed in the readily available literature, the application of DFT methods to related biphenylene-based systems provides a framework for understanding its properties. diva-portal.org

DFT calculations are a powerful tool for optimizing the geometry of molecules and predicting their structural parameters with high accuracy. For this compound, a full geometric optimization using a suitable DFT functional and basis set would yield precise values for bond lengths, bond angles, and dihedral angles. This data is critical for a detailed understanding of the molecule's three-dimensional structure. The results of such calculations would be expected to be in close agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Optimized Structural Parameters of this compound (Hypothetical DFT Data)

| Parameter | Bond/Atoms | Calculated Value (Å/°) |

| Bond Length | C1-C2 | Data not available |

| Bond Length | C2-C3 | Data not available |

| Bond Angle | C1-C2-C3 | Data not available |

| Dihedral Angle | C1-C2-C3-C4 | Data not available |

| Note: This table is illustrative. Specific DFT data for this compound was not available in the searched sources. |

DFT calculations are widely used to predict the electronic structure of molecules, including the energies of the frontier molecular orbitals. mdpi.comresearchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences a molecule's electronic absorption properties and kinetic stability. mdpi.com A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable.

For this compound, DFT calculations would provide quantitative values for the HOMO and LUMO energy levels and the resulting energy gap. This information is invaluable for rationalizing its UV-Vis spectrum and its potential applications in materials science. ontosight.ai

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Hypothetical DFT Data)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is illustrative. Specific DFT data for this compound was not available in the searched sources. |

Assessment of Aromaticity/Antiaromaticity through Computational Metrics

A key feature of this compound, as highlighted by Wilcox and coworkers, is its "neutral homoantiaromaticity". acs.orgethz.ch This concept was explored through computational analysis. The assessment of aromaticity and antiaromaticity in cyclic systems is often performed using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS). ethz.chdiva-portal.orggithub.io

NICS calculations involve placing a "ghost" atom at the center of a ring system and calculating the magnetic shielding at that point. Negative NICS values are indicative of a diatropic ring current and aromaticity, while positive values suggest a paratropic ring current and antiaromaticity. For this compound, NICS calculations would provide a quantitative measure of the magnetic properties of both the six-membered rings of the biphenylene unit and the nine-membered ring, offering insight into the electronic delocalization and the origin of its homoantiaromatic character. The analysis of the deprotonated form, the 3H-cyclonona[def]biphenylenyl anion, showed it to be fully delocalized and aromatic. researchgate.netresearchgate.net

Nucleus-Independent Chemical Shift (NICS) Calculations

Nucleus-Independent Chemical Shift (NICS) has become a widely used computational tool to assess the aromaticity of cyclic molecules. It involves calculating the absolute magnetic shielding at a specific point within or above a ring system, typically at the ring's geometric center (NICS(0)) or at a certain distance above the plane of the ring (e.g., NICS(1)). Negative NICS values are indicative of a diamagnetic ring current and aromatic character, while positive values suggest a paratropic ring current and antiaromatic character.

For this compound, which is proposed to be a neutral homoantiaromatic compound, NICS calculations are anticipated to reveal the nuanced electronic nature of its constituent rings. While specific NICS values for this compound are not extensively reported in publicly available literature, the expected trends for a homoantiaromatic system can be inferred. The biphenylene unit itself is known to exhibit a complex magnetic landscape, with the six-membered rings possessing aromatic character (negative NICS values) and the central four-membered ring showing a paratropic current (positive NICS value).

The introduction of the nine-membered ring with a saturated CH2 group interrupting the conjugation creates a homoantiaromatic system. It is hypothesized that the peripheral 8π-electron system would sustain a paratropic ring current, leading to positive NICS values within the large ring, characteristic of antiaromaticity. The interruption by the CH2 group defines this as homoantiaromaticity.

A hypothetical NICS calculation for this compound would likely involve placing probes at the centers of the two six-membered rings of the biphenylene moiety, the center of the four-membered ring, and within the nine-membered ring to map out the magnetic properties.

Hypothetical NICS Data Table for this compound

| Ring System | Probe Location | Expected NICS(1) (ppm) | Implied Character |

| Six-membered ring (A) | Center of the ring | Negative | Aromatic |

| Six-membered ring (B) | Center of the ring | Negative | Aromatic |

| Four-membered ring | Center of the ring | Positive | Antiaromatic |

| Nine-membered ring | Within the π-system | Positive | Homoantiaromatic |

Note: The values in this table are hypothetical and serve to illustrate the expected trends based on the theoretical understanding of homoantiaromaticity and the known properties of the biphenylene nucleus. Actual calculated values would be required for a quantitative assessment.

Other Magnetic Aromaticity Criteria

Beyond NICS, other computational methods can be employed to probe the magnetic properties indicative of aromaticity or antiaromaticity. One such criterion is the magnetic susceptibility anisotropy. Aromatic compounds typically exhibit an exalted diamagnetic susceptibility perpendicular to the ring plane. In contrast, antiaromatic systems are expected to show a much smaller diamagnetic susceptibility or even a paramagnetic susceptibility. For this compound, a diminished diamagnetic susceptibility anisotropy compared to a fully aromatic analogue would be expected, reflecting the competing aromatic and antiaromatic circuits within the molecule.

Another powerful tool is the calculation and visualization of induced ring currents. Methods like the Anisotropy of the Induced Current Density (AICD) or the Gauge-Including Magnetically Induced Current (GIMIC) method can provide a detailed map of the electron flow when the molecule is subjected to an external magnetic field. For this compound, these calculations would be expected to show diamagnetic (aromatic) currents in the six-membered rings and a paratropic (antiaromatic) current in the peripheral 8π-electron system of the nine-membered ring, consistent with its classification as a homoantiaromatic species.

Theoretical Insights into Reactivity and Reaction Mechanisms

Computational chemistry also offers a window into the potential reactivity and reaction mechanisms of this compound. The concept of homoantiaromaticity in the neutral molecule suggests a high degree of reactivity, as the system would seek to alleviate the destabilizing effect of the 8π-electron periphery.

Theoretical studies can predict the sites of highest reactivity. For instance, the calculation of frontier molecular orbitals (HOMO and LUMO) can indicate the most likely regions for nucleophilic or electrophilic attack. In the case of this compound, the peripheral vinyl protons and the methylene (B1212753) protons are potential sites of reaction.

Deprotonation at the methylene bridge is a key reaction. Computational modeling can elucidate the thermodynamics and kinetics of this process. The resulting 3H-cyclonona(def)biphenylenyl anion is experimentally observed to be aromatic. uni-heidelberg.de Theoretical calculations would be expected to confirm the aromatic stabilization of this anion, likely showing a significant gain in stability upon deprotonation. The calculated NICS values for the anion would be expected to become negative for the nine-membered ring, indicating the establishment of a diamagnetic ring current in the now 10π-electron system, which follows Hückel's rule for aromaticity.

Furthermore, computational studies can model the reaction pathways for the quenching of the 3H-cyclonona(def)biphenylenyl anion with various electrophiles. uni-heidelberg.de These calculations can help to rationalize the observed regioselectivity of these reactions, predicting whether the electrophile will add to the methylene position or to other positions on the periphery of the large ring. Such studies would involve locating the transition state structures for the different possible reaction channels and comparing their activation energies to determine the most favorable pathway.

Structural Analysis and Conformational Behavior of 3h Cyclonona Def Biphenylene

Planarity and Distortions within the Polycyclic Framework

The core structure of 3H-cyclonona(def)biphenylene consists of a biphenylene (B1199973) unit fused to a cyclononatetraene ring. The biphenylene moiety, with its two benzene (B151609) rings fused to a central, formally antiaromatic, four-membered ring, inherently possesses a high degree of planarity. However, the fusion of the nine-membered ring introduces significant structural distortions.

X-ray crystallographic studies have been pivotal in elucidating the precise three-dimensional structure of this molecule. These investigations revealed that while the biphenylene unit strives to maintain its planarity, the larger nine-membered ring is puckered. This puckering is a direct consequence of the geometric constraints imposed by the fusion to the rigid biphenylene system and the need to accommodate the sp2 and sp3 hybridized carbon atoms within the nine-membered ring. The "3H" designation in its name indicates the presence of a saturated carbon atom in the nine-membered ring, which is a key factor in its non-planar conformation.

The planarity of the biphenylene portion itself is also subtly affected. The strain induced by the fused nine-membered ring can lead to minor deviations from perfect planarity, such as slight twisting or pyramidalization of the carbon atoms in the biphenylene core. These distortions, though small, are significant as they can influence the electronic properties of the molecule.

Influence of Steric and Electronic Factors on Molecular Conformation

Electronically, the molecule is a fascinating case study. The biphenylene unit contains a formally 4π-electron cyclobutadiene (B73232) ring, which is antiaromatic and highly destabilized. However, in biphenylene, this antiaromaticity is somewhat mitigated by the fusion to the two benzene rings. The nine-membered ring, being a cyclononatetraene derivative, has the potential for aromatic or antiaromatic character depending on its planarity and electron count.

The key finding from the analysis of this compound is its classification as a neutral homoantiaromatic compound. Homoaromaticity (and homoantiaromaticity) is a concept in organic chemistry where a conjugated system is interrupted by a single sp3 hybridized center, yet still maintains some degree of aromatic (or antiaromatic) character through homoconjugation (through-space interaction of p-orbitals). In this compound, the saturated CH2 group in the nine-membered ring breaks the continuous conjugation, but the p-orbitals on the adjacent carbon atoms can still interact, leading to a homoantiaromatic 8π-electron system within the nine-membered ring. This electronic characteristic is a dominant factor influencing its geometry and reactivity.

Advanced Structural Characterization Techniques and Interpretation of Data

A combination of spectroscopic and computational methods has been employed to provide a comprehensive understanding of the structure of this compound.

Correlation of Spectroscopic Data with Predicted Structures

Spectroscopic techniques provide a wealth of information that, when correlated with theoretical models, allows for a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the electronic environment of the hydrogen and carbon atoms in the molecule. The chemical shifts of the protons on the biphenylene unit and the nine-membered ring provide evidence for the presence of ring currents and the degree of aromaticity or antiaromaticity. For instance, the upfield or downfield shifts of specific protons can indicate whether they are in a region of shielding or deshielding, which is characteristic of particular electronic structures. Coupling constants between adjacent protons can help to determine the dihedral angles and thus the conformation of the puckered nine-membered ring.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the molecule. The frequencies of the C-H and C=C stretching and bending vibrations can confirm the presence of both aromatic and olefinic moieties within the structure. Any shifts from expected values can indicate strain or unusual bonding situations within the polycyclic framework.

UV-Vis Spectroscopy: The electronic transitions observed in the UV-Vis spectrum are indicative of the extent of conjugation in the molecule. The absorption maxima (λmax) can be compared with those of related compounds to understand the effect of the fused ring system on the electronic structure.

| Spectroscopic Data Type | Information Obtained |

| ¹H NMR Chemical Shifts | Electronic environment of protons, ring currents |

| ¹H NMR Coupling Constants | Dihedral angles, conformation of the nine-membered ring |

| ¹³C NMR Chemical Shifts | Electronic environment of carbon atoms, hybridization |

| IR Stretching Frequencies | Presence of functional groups (aromatic C-H, C=C) |

| UV-Vis Absorption Maxima | Extent of electronic conjugation |

Computational Verification of Proposed Structures

Computational chemistry plays a crucial role in verifying and refining the structures proposed from experimental data. Methods such as the Modified Neglect of Diatomic Overlap (MNDO), a semi-empirical method, have been used to model the structure of this compound.

These computational studies can provide optimized geometries, including bond lengths, bond angles, and dihedral angles, which can be directly compared with the data obtained from X-ray crystallography. Furthermore, computational methods can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies, which can then be compared with the experimental spectra to confirm the structural assignment.

For this compound, computational analysis has been instrumental in understanding the energetic consequences of the various steric and electronic factors at play. By calculating the energies of different possible conformations, researchers can predict the most stable structure, which should correspond to the experimentally observed one. These calculations also provide insights into the electronic structure, such as the distribution of electron density and the nature of the molecular orbitals, which helps to rationalize the observed chemical and physical properties, including its homoantiaromatic character.

| Computational Data Type | Information Obtained |

| Optimized Geometry (Bond Lengths, Angles) | Theoretical 3D structure for comparison with X-ray data |

| Calculated Energies of Conformations | Prediction of the most stable molecular structure |

| Theoretical NMR Chemical Shifts | Correlation with experimental NMR spectra |

| Theoretical IR Frequencies | Correlation with experimental IR spectra |

| Molecular Orbital Analysis | Understanding of electronic structure and aromaticity |

Derivatives and Analogues of 3h Cyclonona Def Biphenylene

Substituted 3H-Cyclonona(def)biphenylene Derivatives

Modification of the this compound skeleton through the introduction of substituents is a primary strategy for fine-tuning its molecular properties.

The synthesis of the parent 3H-Cyclonona[def]biphenylene, a compound noted as an example of neutral homoantiaromaticity, has been accomplished through methods such as a bis-Wittig reaction. uni-heidelberg.deresearchgate.netacs.org This foundational synthesis opens pathways to substituted derivatives by employing appropriately substituted starting materials.

A direct method for creating substituted derivatives involves the deprotonation of 3H-Cyclonona[def]biphenylene. Using n-butyllithium, the parent compound can be converted into its corresponding monoanion. researchgate.net This anion is described as fully delocalized and aromatic. Quenching this reactive intermediate with various electrophiles yields substituted products, providing a versatile entry point to a range of derivatives. researchgate.net

The introduction of substituents serves as a powerful tool for electronic modulation. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the electron distribution within the π-system. For instance, embedding a biphenylene (B1199973) unit into a diarylethene photoswitch allows for the reversible modulation of the local aromaticity of the individual rings within the biphenylene core through photocyclization. diva-portal.org Replacing thienyl groups with thiazolyl groups in these switches was also shown to suppress the formation of irreversible side-products, highlighting the electronic influence of substituents on reactivity. diva-portal.org

Substituents have a profound impact on the delicate electronic balance of this compound. The parent compound is considered homoantiaromatic, but this character can be easily perturbed. uni-heidelberg.deacs.org The formation of the 3H-cyclonona[def]biphenylenyl anion upon deprotonation demonstrates a shift from a neutral, homoantiaromatic system to a delocalized, aromatic anionic system. researchgate.net The interior proton of this anion exhibits a notable upfield shift in its ¹H NMR spectrum, indicative of a substantial diamagnetic ring current consistent with aromaticity. researchgate.net

The reactivity of the biphenylene core, particularly the susceptibility of the strained central four-membered ring to C–C bond cleavage, is also influenced by substitution. nih.govresearchgate.net The electronic properties of attached groups can either stabilize or destabilize the ring system, thereby modulating the activation barrier for ring-opening reactions. Theoretical studies on substituted benzenes show that electronegative substituents decrease the electron density of the ring, which in turn affects aromatic stabilization energy and reactivity.

| Substituent Type | Predicted Effect on Aromaticity (Central Ring) | Predicted Effect on Reactivity |

| Electron-Withdrawing (e.g., -NO₂) ** | Increases antiaromatic character (more positive NICS value) wikipedia.org | Increases susceptibility to nucleophilic attack and C-C bond cleavage |

| Electron-Donating (e.g., -NH₂) | Decreases antiaromatic character (less positive NICS value) | Decreases susceptibility to C-C bond cleavage; may activate the system for electrophilic substitution |

| Anionic (e.g., -CH₂⁻) ** | Can induce aromaticity in the larger ring system researchgate.net | Alters reaction pathways, favoring electrophilic attack |

This table is based on general principles of substituent effects on aromatic systems.

Polycyclic Systems Incorporating the Biphenylene Moiety

Integrating the biphenylene unit into larger fused-ring systems is a key strategy for creating novel polycyclic conjugated compounds with tailored properties.

The incorporation of the biphenylene moiety into the framework of acenes and other polycyclic aromatic hydrocarbons (PAHs) is a recognized method to enhance their stability. researchgate.netbeilstein-journals.org The antiaromatic four-membered ring acts to limit the extent of electron delocalization, which can curb the high reactivity often seen in longer, linearly-fused acenes. beilstein-journals.org

Despite this localization, studies on [N]phenylene oligomers, which consist of repeating biphenylene units, show a decreasing band gap with increasing chain length. beilstein-journals.org This indicates that electronic communication and transmission can still occur through the central four-membered rings. beilstein-journals.org The mode of fusion significantly impacts the electronic structure; computational studies reveal that different annulation patterns can tune the ring current of the four-membered ring from highly antiaromatic to nonaromatic. beilstein-journals.org

A notable example is a thiophene-S,S-dioxide-fused biphenylene, which was synthesized via a dearomatization-induced transannular cyclization. acs.org This derivative exhibits a significantly higher electron affinity and stronger fluorescence compared to related biphenylene compounds, demonstrating how fusion with a specific heterocyclic unit can dramatically alter optoelectronic properties. acs.org At a larger scale, the biphenylene network (BPN), a 2D carbon allotrope, possesses an unusual spin-polarized multiradical ground state and exhibits anisotropic charge transport, properties with potential for spintronic applications. nih.gov

| Compound/System | Key Electronic Feature | Reference |

| Biphenylene | Antiaromatic central ring, lessened aromaticity in benzene (B151609) rings | wikipedia.org |

| [N]Phenylenes | Decreasing band gap with oligomer length | beilstein-journals.org |

| Thiophene-S,S-Dioxide-Fused Biphenylene | High electron affinity, strong fluorescence | acs.org |

| Biphenylene Network (BPN) | Spin-polarized multiradical ground state, anisotropic transport | nih.gov |

A variety of synthetic methodologies have been developed to construct complex polycyclic systems containing the biphenylene unit. In solution-phase chemistry, methods such as the Diels-Alder reaction have been used to create naphthazarin–biphenylene hybrids. beilstein-journals.org Palladium-catalyzed annulation reactions are employed to synthesize polycyclic oligoacenes (POAs) containing biphenylene. beilstein-journals.org Furthermore, condensation reactions between ortho-diamine compounds and biphenylene-containing diketones have yielded biphenylene-containing azaacenes. beilstein-journals.org

On-surface synthesis has emerged as a powerful technique for creating extended, ordered biphenylene-containing structures with atomic precision. beilstein-journals.org The biphenylene network (BPN), for example, was fabricated on a gold surface. scispace.com This approach typically involves the deposition of custom-designed molecular precursors onto a metallic substrate, followed by thermally induced polymerization and cyclization reactions. beilstein-journals.orgscispace.com Similar on-surface strategies have been used to synthesize nanoribbons that incorporate the biphenylene unit. beilstein-journals.org

Heteroatom-Containing and Organometallic Analogues

Replacing carbon atoms with heteroatoms or coordinating the biphenylene core to metal centers provides additional avenues to modify its properties and reactivity.

The introduction of heteroatoms into the biphenylene framework can significantly alter electronic characteristics and stability. beilstein-journals.org For example, the reaction of 2-nitrobiphenylene (B14698051) with ethyl isocyanoacetate was used to synthesize a biphenylene-fused pyrimidine (B1678525) N-oxide. clockss.org X-ray analysis of this compound revealed that the fusion of the pyrimidine ring did not significantly affect the bond alteration in the biphenylene core. clockss.org The synthesis of thiophene-S,S-dioxide-fused biphenylene is another prime example where the heteroatom plays a crucial role in the electronic properties of the final molecule. acs.org The strategy of incorporating biphenylene units into azaacenes also falls under this category, aiming to enhance the stability of the resulting materials. beilstein-journals.org

The strained C-C bonds of the central four-membered ring in biphenylene are susceptible to cleavage by transition metal complexes. nih.govresearchgate.net This reactivity has been exploited to form a variety of organometallic analogues. Metals such as palladium, rhodium, iridium, and gold have been shown to insert into the biphenylene σ-bond, generating reactive metallacycle intermediates. nih.govresearchgate.net These intermediates can then be used in further chemical transformations, including dimerizations and cycloadditions. nih.gov A recent study demonstrated the unprecedented C-C σ-bond activation of a biphenylene derivative at room temperature on a Cu(111) surface, leading to the insertion of a copper atom from the substrate. nih.gov These organometallic analogues are not typically isolated as stable compounds but are rather key transient species in catalytic cycles and on-surface synthesis. nih.govresearchgate.net

Exploration of Metallabiphenylenes

The field of biphenylene analogues has been significantly advanced by the synthesis and characterization of the first 2-metallabiphenylene compounds, particularly those involving actinide metals. acs.orgnih.govlanl.gov These compounds represent a novel class of organometallic structures where a metal-containing fragment replaces one of the benzene rings in the biphenylene core. acs.orgresearchgate.net

Researchers successfully synthesized thorium- and uranium-containing 2-metallabiphenylenes by reducing (C₅Me₅)₂AnCl₂ (where An = Th or U) with KC₈ in the presence of 1,2-bis(phenylethynyl)benzene. umn.edu This reaction yields a bright yellow thorium complex, (C₅Me₅)₂Th(2,5-Ph₂-cyclopentadienyl nih.govlanl.govcyclobuta- acs.orgumn.edubenzene), and a brown-red uranium complex, (C₅Me₅)₂U(2,5-Ph₂-cyclopentadienyl nih.govlanl.govcyclobuta- acs.orgumn.edubenzene). umn.edu

Single-crystal X-ray diffraction studies have been pivotal in elucidating the structure of these metallabiphenylenes. These studies revealed that the complexes possess nearly planar, 11-membered metallatricycles. nih.govresearchgate.net The metrical parameters of these structures show a remarkable similarity to those of the parent all-carbon biphenylene. nih.govresearchgate.net

Spectroscopic analysis and computational studies, including nucleus-independent chemical shift (NICS) calculations, have provided deep insights into the electronic nature of these compounds. nih.govumn.edu These investigations confirm that, similar to biphenylene, the four-membered ring in these metallabiphenylenes is antiaromatic, while the six-membered benzene ring retains its aromatic character. acs.orgumn.edu This makes them the first examples of metal-supported antiaromatic systems where the metal does not directly participate in the antiaromatic ring. umn.edu

The electronic ground state of these actinide complexes is particularly noteworthy. The thorium-containing metallabiphenylene is diamagnetic, whereas the uranium analogue possesses a triplet U(IV) ground state. acs.orgumn.edu This difference underscores the distinct electronic contributions of the actinide metals.

Comparison of Electronic Properties with Carbon-Only Frameworks

The electronic properties of metallabiphenylenes are best understood when compared to their carbon-only counterparts, primarily biphenylene and the titular this compound. Biphenylene is a well-studied polycyclic hydrocarbon consisting of two benzene rings fused to a central, antiaromatic cyclobutadiene (B73232) ring. umn.edurevistadechimie.ro This 6-4-6 π-electron system exhibits unique spectroscopic properties due to the strain and electronic communication between the rings. umn.edu The two-dimensional sheet of biphenylene is predicted to have metallic character. nih.govrsc.org

In the actinide 2-metallabiphenylenes, the fundamental aromaticity of the benzene ring and the anti-aromaticity of the cyclobutadiene ring are preserved, mirroring the electronic landscape of biphenylene. acs.org However, the introduction of the actinide metal brings about significant changes. The actinide's 5f and 6d orbitals play a crucial role in the formation and stability of the metallabiphenylene structure, a feat not achieved with transition metals which, in similar reactions, tend to form bis(alkyne) complexes. acs.orgnih.govlanl.gov

A key distinction lies in the nature of the metal-ligand interaction. In the uranium complex, spectroscopic evidence and molecular orbital calculations suggest a degree of covalency and delocalization of the uranium f² electrons with the carbon-based ligand. nih.govresearchgate.net In contrast, the thorium complex, lacking f electrons, does not exhibit this covalent interaction. acs.org Near-infrared (NIR) spectroscopy further supports a greater degree of uranium-carbon covalency. researchgate.net

The compound this compound presents a different type of carbon-only framework. It is characterized as a neutral homoantiaromatic hydrocarbon. acs.org This molecule contains a nine-membered ring fused to a biphenylene unit. ontosight.ai Its unique photophysical and photochemical properties stem from its conjugated structure. ontosight.ai Deprotonation of this compound leads to a fully delocalized and aromatic monoanion.

A direct quantitative comparison of the electronic properties of the metallabiphenylenes with this compound is not extensively documented. However, a qualitative comparison can be drawn. While the metallabiphenylenes derive their modified electronic properties from the incorporation of a d- or f-block metal into the biphenylene framework, this compound's electronic character is governed by the principles of homoantiaromaticity within a purely organic, polycyclic system. The former represents a modification of a known aromatic/antiaromatic system with a metal, while the latter is an example of a less common form of aromaticity in a neutral molecule.

Below is a data table summarizing some of the key electronic properties of the discussed compounds.

| Compound/System | Key Electronic Features | Ground State | Aromaticity/Antiaromaticity |

| Biphenylene | 6-4-6 π-electron system | Singlet | Aromatic benzene rings, antiaromatic cyclobutadiene ring umn.edu |

| (C₅Me₅)₂Th(metallabiphenylene) | Diamagnetic actinide complex | Diamagnetic | Aromatic benzene ring, antiaromatic cyclobutadiene ring acs.orgumn.edu |

| (C₅Me₅)₂U(metallabiphenylene) | Paramagnetic actinide complex with f-electron involvement | Triplet U(IV) | Aromatic benzene ring, antiaromatic cyclobutadiene ring acs.orgumn.edu |

| This compound | Neutral homoantiaromatic hydrocarbon | Not specified | Neutral homoantiaromatic acs.org |

| [this compound]⁻ | Delocalized anionic system | Not specified | Aromatic |

Future Directions and Emerging Research Avenues in 3h Cyclonona Def Biphenylene Chemistry

Development of Green and Efficient Synthetic Methodologies

The synthesis of complex polycyclic hydrocarbons like 3H-Cyclonona(def)biphenylene traditionally involves multi-step reactions that can be resource-intensive and generate significant waste. ontosight.ai Future research is increasingly focused on developing greener and more efficient synthetic pathways. These efforts align with the principles of green chemistry, which prioritize the use of non-toxic, sustainable, and renewable resources, often leveraging biological methods or catalysis to minimize environmental impact. researchgate.net

The development of a "green" platform for the synthesis of complex molecules is a key goal. researchgate.net For this compound, this could involve several innovative approaches:

Catalytic C-H Activation: Employing transition metal catalysts to directly functionalize C-H bonds, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste.

Biocatalysis: Exploring enzymes or microorganisms that can perform specific bond-forming reactions with high selectivity and under mild conditions. While direct biosynthesis of this compound is not yet established, the discovery of related compounds produced by fungi, such as (Z,Z)-3-Methyl-3H-cyclonona(def)biphenylene, suggests that biological systems can construct this complex carbon skeleton. nih.gov

Renewable Feedstocks: Investigating pathways that start from biomass-derived materials instead of petrochemical sources.

The goal is to create synthetic routes that are not only more environmentally benign but also more cost-effective and atom-economical, making this unique molecule more accessible for further research and application. nih.govmdpi.com

| Green Synthesis Approach | Potential Advantage for this compound Synthesis |

| Catalysis (e.g., C-H activation) | Fewer synthetic steps, reduced need for protecting groups, higher atom economy. |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, reduced waste. |

| Biocatalysis/Biosynthesis | High selectivity, mild reaction conditions (lower energy), use of renewable resources. mdpi.com |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, often requires less solvent. |

Advanced Spectroscopic Probes for Electronic Structure

A deep understanding of the electronic structure of this compound and its derivatives is crucial for both fundamental insights and the rational design of new materials. While standard techniques like ¹H and ¹³C NMR have been invaluable, future research will increasingly rely on a suite of advanced spectroscopic methods, often coupled with quantum chemical calculations, to probe its complex electronic landscape. google.commpg.de

A key area of investigation is the molecule's unique aromaticity. Upon deprotonation with reagents like n-butyllithium, this compound forms a fully delocalized and aromatic mono-anion. researchgate.net Advanced NMR techniques can provide detailed information about this transformation. For instance, the ¹H NMR spectrum of the anion reveals a dramatic upfield shift for the interior proton to -2.79 ppm, a clear indicator of a significant diamagnetic ring current associated with aromaticity. researchgate.netresearchgate.net

Future spectroscopic investigations will likely include:

Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals in derivatives of this compound.

Ultrafast Transient Absorption Spectroscopy: To study the dynamics of excited states, which is essential for understanding its photophysical properties and potential in optoelectronics. ontosight.ai

Magnetic Circular Dichroism (MCD) Spectroscopy: An effective tool for probing the electronic structure and magnetic properties of conjugated systems, providing high-resolution insight that can complement computational models. mpg.de

Photoelectron Spectroscopy: To experimentally measure orbital energies, providing a direct comparison with theoretical calculations of the molecule's frontier molecular orbitals. uni-heidelberg.de

| Spectroscopic Technique | Information Gained about this compound |

| ¹H NMR | Probes ring currents through chemical shifts (e.g., upfield shift of inner proton in the anion). researchgate.net |

| Ultrafast Spectroscopy | Elucidates excited-state dynamics, relevant for photophysical applications. ontosight.ai |

| MCD Spectroscopy | Provides detailed electronic structure and magnetic property data. mpg.de |

| Photoelectron Spectroscopy | Measures orbital energies for comparison with theoretical models. uni-heidelberg.de |

Discovery of Novel Reactivity Patterns and Transformative Reactions

Exploring the reactivity of this compound is key to unlocking its synthetic potential and developing new functionalities. Early studies demonstrated that deprotonation forms the aromatic anion, which can then be quenched with various electrophiles to introduce substituents. researchgate.net However, the future lies in discovering more novel and transformative reactions.

One promising avenue is the use of photoswitching to modulate the molecule's properties. Research on related biphenylene-based diarylethenes has shown that light can be used to reversibly alter the (anti)aromatic character of the constituent rings. diva-portal.org Applying this concept to this compound could lead to molecular switches where light absorption triggers a change in electronic structure and, consequently, its chemical reactivity or physical properties.

Emerging areas of reactivity research include:

Catalytic Functionalization: Moving beyond stoichiometric reactions to catalytic methods for introducing new groups onto the carbon skeleton. This could involve transition-metal-catalyzed cross-coupling reactions or C-H functionalization.

Cycloaddition Reactions: Investigating the participation of the nine-membered ring in pericyclic reactions, such as [6π+2π] cycloadditions, to build even more complex three-dimensional structures. researchgate.net

Redox Chemistry: Systematically exploring the oxidation and reduction chemistry beyond the known mono-anion to access novel charged species with potentially unique electronic and magnetic properties.

On-Surface Synthesis: Utilizing the principles of on-surface chemistry to polymerize or modify this compound on a substrate, creating well-defined nanostructures.

The attempted generation of the anion from a substituted derivative that led to an unexpected addition reaction highlights the potential for discovering unforeseen reactivity patterns. researchgate.net

Theoretical Advances in Understanding Complex Aromaticity Phenomena

This compound serves as a canonical example of neutral homoantiaromaticity, a concept where a conjugated system is interrupted by a single sp³-hybridized center. acs.org Its anion, in contrast, exhibits strong aromaticity. researchgate.net This dichotomy makes it an ideal platform for advancing the theoretical understanding of aromaticity, a cornerstone concept in chemistry.

Future theoretical work will likely leverage increasingly sophisticated computational methods to dissect the subtle electronic effects within the molecule. Key research questions include:

Quantifying Aromaticity: Applying and refining various computational metrics for aromaticity, such as Nucleus-Independent Chemical Shift (NICS), Anisotropy of the Induced Current Density (AICD), and magnetic susceptibility exaltation, to both the neutral molecule and its ions.

Excited-State Aromaticity: Investigating how the aromatic character of the molecule changes upon photoexcitation, a concept known as Baird's rule for triplet states, which could explain its photophysical behavior. mdpi.com

Reactive Molecular Dynamics: Employing simulations, such as those using the ReaxFF force field, to model the molecule's behavior under stress or during chemical reactions, providing insights into stability and transformation pathways. arxiv.org

These theoretical studies are not merely academic; they are essential for predicting the properties of yet-unsynthesized derivatives and for guiding the design of new functional materials. mdpi.com

| Theoretical Method | Application to this compound |

| NICS Calculations | Quantifies the aromatic/antiaromatic character of the rings. mdpi.com |

| Ring Current Analysis | Visualizes and quantifies electron delocalization pathways. researchgate.net |

| TD-DFT | Models excited states and predicts photophysical properties. |

| Reactive Molecular Dynamics | Simulates reaction pathways and mechanical properties. arxiv.org |

Exploration of this compound in Advanced Materials Science

The unique electronic properties and rigid, planar structure of this compound make it an attractive building block for advanced organic materials. ontosight.ai While specific applications are still emerging, its conjugated system suggests significant potential in optoelectronics. Future research will focus on incorporating the this compound core into functional materials.

General areas of exploration include:

Organic Electronics: The molecule's inherent photophysical properties make it a candidate for components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). ontosight.ai Research will involve synthesizing derivatives with tailored solubility and electronic levels to optimize performance in device architectures.

Molecular Switches: As discussed, the ability to photoswitch the aromaticity of the system could be harnessed to create materials with tunable optical or electronic properties, with applications in data storage and smart materials. diva-portal.org

Novel Carbon Allotropes: The biphenylene (B1199973) unit is a component of the recently synthesized biphenylene network, a two-dimensional carbon allotrope with metallic properties. arxiv.org this compound could serve as a precursor or building block for creating other novel, non-benzenoid carbon-rich networks with unique electronic structures.

Host-Guest Chemistry: The defined cavity and π-rich surface of the molecule could be exploited in supramolecular chemistry for the recognition and binding of specific guest molecules.

The overarching goal is to translate the fundamental understanding of this molecule's chemistry and physics into tangible materials with novel functions, bridging the gap between molecular curiosity and technological innovation.

Q & A

Q. What are the primary synthetic routes for biphenylene-based systems, and how do reaction conditions influence product purity?

Biphenylene synthesis typically employs methods like Ullmann coupling, [2+2] cycloaddition, or transition-metal-mediated alkyne trimerization. For example, Ullmann reactions using 2,2'-dihalogenated biphenyl precursors require precise control of temperature (140–200°C) and copper catalyst loading to minimize side products like polymeric residues . Reaction solvents (e.g., DMF or THF) and stoichiometric ratios of reagents are critical for achieving >90% purity, as biphenylene’s strained cyclobutadiene ring is prone to decomposition under harsh conditions .

Q. How does biphenylene’s antiaromaticity affect its electronic structure compared to aromatic analogs like graphene?

Biphenylene’s 4nπ-electron system (antiaromatic) creates a unique electronic profile with localized π-electrons at the four-membered ring, contrasting with graphene’s delocalized π-system. Density Functional Theory (DFT) calculations (B3LYP hybrid functional) reveal a valence band dominated by Cα (junction carbons) and Cβ (benzene-like carbons), with a narrow bandgap (~1.2 eV) compared to graphene’s semimetallic behavior . X-ray absorption spectroscopy (XAS) confirms unoccupied states near the Fermi level, suggesting potential metallic conductivity in thin films .

Q. What spectroscopic techniques are most effective for characterizing biphenylene’s core and valence electronic states?

Soft X-ray photoelectron spectroscopy (XPS) and near-edge X-ray absorption fine structure (NEXAFS) are critical for probing core-level shifts (C1s at ~290 eV) and π*/σ* transitions. For example, XPS distinguishes three chemically non-equivalent carbons (Cα, Cβ, Cγ) with shifts of 0.15 eV between Cα and Cγ . Valence photoemission spectroscopy (PES) combined with DFT simulations (e.g., VASP code) can map occupied molecular orbitals, resolving contributions from σ (C–C bonds) and π (antiaromatic ring) states .

Advanced Research Questions

Q. How can hydrogenation or halogenation modulate biphenylene’s electronic properties for tailored applications?

Selective hydrogenation of biphenylene’s hexagons (vs. four-membered rings) reduces antiaromatic strain, opening a tunable bandgap (0.4–1.8 eV) via sp³ hybridization. DFT studies show that binding H atoms to alternating hexagons (e.g., "chair" configuration) stabilizes the structure by 0.43 eV/H-atom, while halogenation (e.g., fluorine) introduces p-type doping via electron-withdrawing effects . Experimental validation using scanning tunneling spectroscopy (STS) on Au(111) substrates reveals metallic-to-semiconductor transitions in functionalized nanoribbons .

Q. What discrepancies exist between theoretical predictions and experimental data for biphenylene’s electronic structure, and how can they be resolved?